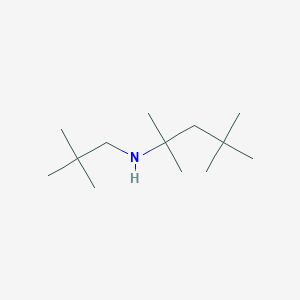

(2,2-Dimethylpropyl)(2,4,4-trimethylpentan-2-yl)amine

Description

Properties

Molecular Formula |

C13H29N |

|---|---|

Molecular Weight |

199.38 g/mol |

IUPAC Name |

N-(2,2-dimethylpropyl)-2,4,4-trimethylpentan-2-amine |

InChI |

InChI=1S/C13H29N/c1-11(2,3)9-13(7,8)14-10-12(4,5)6/h14H,9-10H2,1-8H3 |

InChI Key |

IEGZGKQAJOPEDN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)CC(C)(C)NCC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthesis Overview

The most straightforward approach involves reacting a suitably substituted alkyl halide with ammonia or primary/secondary amines under nucleophilic substitution conditions. The key precursor is typically a chlorinated or brominated derivative of the alkyl chain with the desired substituents.

Reaction Scheme

Alkyl halide (e.g., chlorides or bromides) + Amine (NH3 or secondary amines) → Corresponding amine

Example Procedure

- Reactants: 2,4,4-Trimethylpentan-2-yl chloride and 2,2-dimethylpropylamine

- Conditions: Organic solvent (e.g., dichloromethane), room temperature or slightly elevated temperatures, in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize HCl.

- Outcome: Formation of the target amine via nucleophilic substitution, with purification by distillation or chromatography.

Limitations and Notes

- The reaction may require excess amine to drive the substitution.

- Side reactions such as elimination can occur, especially at higher temperatures.

- Yields depend on the reactivity of the halide and the steric hindrance of the amine.

Reductive Amination

Overview

Reductive amination offers a route to synthesize secondary or tertiary amines by reacting a carbonyl compound (ketone or aldehyde) with an amine, followed by reduction.

Procedure

Application

This method is advantageous for selectively synthesizing tertiary amines with minimal side products, especially when the precursor ketone is readily available.

Data Table: Typical Reductive Amination Conditions

| Step | Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Imine formation | Ketone + Amine | Acidic, reflux | 80-90 | Equilibrium favors imine formation |

| Reduction | NaBH3CN | Room temperature | 75-85 | Selective for imines |

Amine Functionalization via Alkylation of Secondary Amines

Strategy

Starting from a secondary amine such as (2,4,4-trimethylpentan-2-yl)amine , further alkylation with alkyl halides can produce the target tertiary amine.

Reaction Conditions

- Reagents: Alkyl halide (e.g., 2,2-dimethylpropyl chloride), base (e.g., potassium carbonate)

- Solvent: Acetone or acetonitrile

- Temperature: Reflux

- Outcome: Alkylation at the nitrogen atom, forming the desired tertiary amine.

Data Table: Alkylation Reaction Parameters

| Parameter | Typical Value | Notes |

|---|---|---|

| Molar ratio | Amine:alkyl halide = 1:1.2 | Slight excess of halide |

| Temperature | Reflux (~80°C) | Ensures completion |

| Reaction time | 12-24 hours | Monitored by TLC |

Synthesis via Multi-Step Route (Recommended for Industrial Scale)

Stepwise Synthesis Outline

- Step 1: Synthesize (2,4,4-trimethylpentan-2-yl)amine via nucleophilic substitution of 2,4,4-trimethylpentan-2-yl chloride with ammonia or primary amines.

- Step 2: Prepare (2,2-dimethylpropyl)amine similarly from its halide precursor.

- Step 3: React the two amines under controlled conditions to form the target compound, possibly via a reductive amination or alkylation process.

Industrial Considerations

- Use of continuous flow reactors to control exothermic reactions.

- Purification via distillation or chromatography.

- Optimization of molar ratios to control the degree of substitution and purity.

Summary Table of Preparation Methods

| Method | Key Reactants | Typical Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Nucleophilic substitution | Alkyl halides + Amine | Room temp to reflux, inert solvent | Straightforward, scalable | Side reactions, steric hindrance |

| Reductive amination | Ketone + Amine + Reducing agent | Acidic, mild conditions | Selectivity, high yield | Requires pure intermediates |

| Alkylation of secondary amines | Secondary amine + Alkyl halide | Reflux, inert solvent | Good for tertiary amines | Over-alkylation risk |

Chemical Reactions Analysis

Types of Reactions

(2,2-Dimethylpropyl)(2,4,4-trimethylpentan-2-yl)amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amine oxides.

Reduction: Reduction reactions can convert the amine to its corresponding amine hydrides.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while substitution reactions can produce a variety of substituted amines.

Scientific Research Applications

(2,2-Dimethylpropyl)(2,4,4-trimethylpentan-2-yl)amine has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of hindered amines.

Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

Industry: The compound is used as a stabilizer in polymers and as an antioxidant in various industrial processes.

Mechanism of Action

The mechanism of action of (2,2-Dimethylpropyl)(2,4,4-trimethylpentan-2-yl)amine involves its interaction with molecular targets such as enzymes and receptors. The bulky alkyl groups attached to the nitrogen atom can influence the compound’s binding affinity and specificity. The compound may inhibit enzyme activity by blocking the active site or altering the enzyme’s conformation.

Comparison with Similar Compounds

Comparison with Structurally Similar Amines

Structural Analogues with Modified Alkyl Chains

(a) (2,2-Dimethylpropyl)(2-methylpropyl)amine (CAS: 944080-56-2)

- Molecular Formula : C₉H₂₁N

- Molecular Weight : 143.27 g/mol

- Key Differences : Replaces the 2,4,4-trimethylpentan-2-yl group with a smaller 2-methylpropyl (isobutyl) group.

- Properties : Liquid at room temperature; classified as "Danger" due to acute toxicity (oral/dermal/inhalation) .

(b) (2,2-Dimethylpropyl)(2,2,2-trifluoroethyl)amine (CAS: 1183413-67-3)

- Molecular Formula : C₇H₁₄F₃N

- Molecular Weight : 169.19 g/mol

- Key Differences : Substitutes the tert-octyl group with a 2,2,2-trifluoroethyl group.

- Properties : Enhanced polarity due to fluorine atoms, improving solubility in polar solvents. Safety data unspecified but likely higher toxicity due to fluorinated groups .

- Applications: Potential use in agrochemicals or fluorinated polymer synthesis .

(c) (2,2-Dimethoxyethyl)(2-methylpropyl)amine (CAS: 1179210-15-1)

Diarylamine Derivatives

Bis[4-(2,4,4-trimethylpentan-2-yl)phenyl]amine (CAS: 15721-78-5)

- Molecular Formula : C₂₈H₄₁N

- Key Differences : Extends the target compound’s structure into a diarylamine with tert-octylphenyl groups.

- Properties : Solid crystalline material; high thermal stability.

- Applications : Widely used as an antioxidant (e.g., AGERITE ODPA POWDER ) in rubber and plastics due to radical-scavenging capabilities .

- Synthesis : Achieved via electrophilic alkylation, highlighting shared synthetic routes with simpler tert-octyl-substituted amines .

Comparative Analysis of Properties

Physical and Chemical Properties

| Property | Target Compound | (2-methylpropyl) Analogue | Trifluoroethyl Derivative | Diarylamine Derivative |

|---|---|---|---|---|

| Molecular Weight | 199.36 g/mol | 143.27 g/mol | 169.19 g/mol | 391.64 g/mol |

| State | Liquid | Liquid | Liquid | Solid |

| Solubility | Low in water | Low in water | Moderate in polar solvents | Insoluble in water |

| Hazard Classification | Not specified | Danger (Acute Toxicity) | Likely toxic | Non-hazardous (antioxidant) |

| Key Applications | Catalysis, R&D | Pharmaceuticals | Fluorinated polymers | Industrial antioxidants |

Steric and Electronic Effects

- Steric Hindrance : The tert-octyl group in the target compound provides significant bulk, reducing nucleophilicity but enhancing stability in harsh conditions. Simpler analogues (e.g., 2-methylpropyl) lack this protection, increasing reactivity but also toxicity .

- Electronic Effects : Fluorine atoms in the trifluoroethyl derivative increase electronegativity, altering reaction pathways compared to the purely alkyl-substituted target compound .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing (2,2-dimethylpropyl)(2,4,4-trimethylpentan-2-yl)amine, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via alkylation of 2,4,4-trimethylpentan-2-amine with 2,2-dimethylpropyl halides (e.g., chloride or bromide) under basic conditions. Solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) are suitable for facilitating nucleophilic substitution. Temperature control (20–60°C) and slow addition of the alkylating agent are critical to minimize side reactions like over-alkylation .

- Optimization : Use excess primary amine to drive the reaction to completion. Monitor progress via thin-layer chromatography (TLC) or GC-MS. Purification via fractional distillation or column chromatography (eluent: hexane/ethyl acetate) improves yield and purity.

Q. How can the molecular structure and purity of this compound be verified experimentally?

- Structural Confirmation :

- Nuclear Magnetic Resonance (NMR) : Compare H and C NMR spectra with computational predictions (e.g., using ChemDraw or Gaussian). Key signals include δ 1.0–1.4 ppm (methyl groups) and δ 2.5–3.0 ppm (N-CH groups) .

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) should show a molecular ion peak at m/z 213.27 (calculated for CHN) .

- Purity Assessment : High-performance liquid chromatography (HPLC) with a C18 column (mobile phase: acetonitrile/water) confirms ≥95% purity.

Q. What safety protocols are essential when handling this amine in laboratory settings?

- Hazard Mitigation :

- Wear nitrile gloves, goggles, and lab coats. Use a fume hood to avoid inhalation (classified as Acute Toxicity Category 4 for oral, dermal, and inhalation exposure) .

- In case of skin contact, wash immediately with soap and water. For eye exposure, rinse with water for 15 minutes and seek medical attention .

Advanced Research Questions

Q. How can X-ray crystallography be applied to resolve ambiguities in the stereochemical configuration of this compound?

- Experimental Design :

- Grow single crystals via slow evaporation of a saturated hexane solution.

- Use SHELXL for structure refinement. The branched alkyl groups may introduce challenges in resolving torsional angles; high-resolution data (≤0.8 Å) and twin refinement (via SHELXD) are recommended .

Q. What analytical strategies are effective for reconciling contradictory data on the compound’s solubility and stability?

- Case Study : If conflicting solubility values (e.g., in ethanol vs. DMSO) are reported:

- Perform replicate measurements using gravimetric analysis (saturation method) under controlled humidity and temperature.

- Validate via ultraviolet-visible (UV-Vis) spectroscopy at λ = 250–300 nm (amine-specific absorbance) .

Q. What computational methods can predict the compound’s reactivity in nucleophilic or catalytic reactions?

- Quantum Chemistry :

- Use Gaussian 16 to calculate frontier molecular orbitals (FMOs). A high HOMO energy (-5.2 eV) suggests nucleophilic reactivity at the amine nitrogen .

- Simulate reaction pathways (e.g., with palladium catalysts) using transition state theory (TS) to identify activation barriers .

- Molecular Dynamics (MD) : Predict solvent effects (e.g., in THF vs. toluene) on reaction kinetics using GROMACS .

Key Research Gaps and Future Directions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.